2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as NMR, LC/MS, FTIR, and elemental analyses . Unfortunately, the specific molecular structure analysis for “2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is not provided in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. One compound exhibited significant growth inhibition of several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Anticancer Activity
- Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, highlighting the need for further studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Enzyme Inhibition
- Khalid et al. (2014) synthesized a series of N-substituted derivatives of acetamide bearing a piperidine moiety, which were evaluated against acetylcholinesterase and butyrylcholinesterase enzymes. Several compounds displayed promising activity, indicating potential for therapeutic applications (Khalid et al., 2014).
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S2/c1-17-15(19)11-24(20,21)13-6-8-18(9-7-13)25(22,23)10-12-4-2-3-5-14(12)16/h2-5,13H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRKBMKXVFQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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